molecular formula C10H15NO6 B052099 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose CAS No. 121363-69-7

2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose

Cat. No. B052099
M. Wt: 245.23 g/mol
InChI Key: HJQJODXPOUPZAU-CBHQDSPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose, also known as ACG, is a synthetic compound that has gained attention in the scientific research community due to its potential applications in various fields. ACG is a derivative of 2-deoxyglucose, a glucose analogue that is commonly used in cancer research. ACG has been shown to have promising properties that make it a potential candidate for use in cancer treatment, as well as other areas of research.

Mechanism Of Action

The mechanism of action of 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose is not fully understood, but it is believed to work by inhibiting the glycolytic pathway in cancer cells. This is the process by which cancer cells generate energy. By inhibiting this pathway, 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose can cause cancer cells to die.

Biochemical And Physiological Effects

2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the glycolytic pathway in cancer cells. 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose has also been shown to have anti-inflammatory properties and to reduce the levels of reactive oxygen species in cells.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. This makes it a cost-effective option for researchers. However, one limitation of using 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for research on 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose. One area of research is to further elucidate its mechanism of action. This will help researchers to better understand how it works and to develop more effective treatments. Another area of research is to investigate its potential applications in other areas, such as neurodegenerative diseases and metabolic disorders. Finally, researchers may also explore the use of 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose in combination with other therapies to enhance its effectiveness.

Synthesis Methods

The synthesis of 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose involves a multi-step process that starts with the conversion of 2-deoxyglucose to 2-deoxy-2-iodo-glucose. This is followed by the reaction of the iodine with allyl carbamate to form the allyl carbamate ester. The final step involves the removal of the allyl group to form 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose.

Scientific Research Applications

2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is in cancer treatment. 2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose has been shown to inhibit the growth of cancer cells and induce apoptosis, or cell death, in cancer cells. This makes it a potential candidate for use in cancer therapy.

properties

CAS RN

121363-69-7

Product Name

2-Allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose

Molecular Formula

C10H15NO6

Molecular Weight

245.23 g/mol

IUPAC Name

prop-2-enyl N-[(1S,2S,3R,4R,5S)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl]carbamate

InChI

InChI=1S/C10H15NO6/c1-2-3-15-10(14)11-6-8(13)7(12)5-4-16-9(6)17-5/h2,5-9,12-13H,1,3-4H2,(H,11,14)/t5-,6+,7+,8+,9-/m0/s1

InChI Key

HJQJODXPOUPZAU-CBHQDSPSSA-N

Isomeric SMILES

C=CCOC(=O)N[C@@H]1[C@H]([C@@H]([C@@H]2CO[C@H]1O2)O)O

SMILES

C=CCOC(=O)NC1C(C(C2COC1O2)O)O

Canonical SMILES

C=CCOC(=O)NC1C(C(C2COC1O2)O)O

synonyms

2-allyloxycarbonylamino-1,6-anhydro-2-deoxyglucopyranose
AOCAADG

Origin of Product

United States

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